3-Bromo-4-fluoro-5-nitrobenzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-4-fluoro-5-nitrobenzene-1-sulfonamide is an organic compound that belongs to the class of benzene derivatives It is characterized by the presence of bromine, fluorine, nitro, and sulfonamide groups attached to a benzene ring
Vorbereitungsmethoden
The synthesis of 3-Bromo-4-fluoro-5-nitrobenzene-1-sulfonamide typically involves multi-step synthetic routes. One common method includes the nitration of a suitable benzene derivative, followed by bromination and sulfonation reactions. The reaction conditions often require the use of strong acids, such as sulfuric acid, and controlled temperatures to ensure the desired substitution pattern on the benzene ring .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield of the final product .
Analyse Chemischer Reaktionen
3-Bromo-4-fluoro-5-nitrobenzene-1-sulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups like nitro and sulfonamide.
Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the sulfonamide group, leading to the formation of sulfonic acids.
Common reagents used in these reactions include sulfuric acid, nitric acid, bromine, and various reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
3-Bromo-4-fluoro-5-nitrobenzene-1-sulfonamide has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-Bromo-4-fluoro-5-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The presence of electron-withdrawing groups like nitro and sulfonamide can influence the compound’s reactivity and binding affinity to biological molecules. These interactions can lead to the inhibition of certain enzymes or the disruption of cellular processes, contributing to its biological effects .
Vergleich Mit ähnlichen Verbindungen
3-Bromo-4-fluoro-5-nitrobenzene-1-sulfonamide can be compared with other similar compounds, such as:
4-Fluoro-3-nitrobenzenesulfonamide: Similar structure but lacks the bromine substituent.
2,4-Difluoro-5-nitrobenzene-1-sulfonamide: Contains two fluorine atoms instead of one.
3-Bromo-5-nitrobenzotrifluoride: Contains a trifluoromethyl group instead of a sulfonamide group.
Eigenschaften
Molekularformel |
C6H4BrFN2O4S |
---|---|
Molekulargewicht |
299.08 g/mol |
IUPAC-Name |
3-bromo-4-fluoro-5-nitrobenzenesulfonamide |
InChI |
InChI=1S/C6H4BrFN2O4S/c7-4-1-3(15(9,13)14)2-5(6(4)8)10(11)12/h1-2H,(H2,9,13,14) |
InChI-Schlüssel |
IQGSDZWURBFNMK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])F)Br)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.